2-Chloro-4-cyanophenyl chloroformate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H3Cl2NO2 |
|---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
(2-chloro-4-cyanophenyl) carbonochloridate |
InChI |
InChI=1S/C8H3Cl2NO2/c9-6-3-5(4-11)1-2-7(6)13-8(10)12/h1-3H |
InChI Key |
WAKVDRYDQCHVCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OC(=O)Cl |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of 2 Chloro 4 Cyanophenyl Chloroformate
Precursor Synthesis and Functional Group Transformations
The primary precursor for the target compound is 2-chloro-4-cyanophenol. Its synthesis involves the strategic introduction of chloro and cyano functionalities onto a phenolic backbone.
Routes to 2-Chloro-4-cyanophenol Derivatives
A key route to obtaining 2-chloro-4-cyanophenol is through the dehydration of a corresponding aldoxime intermediate. One documented method involves the synthesis of 3-chloro-4-hydroxybenzaldoxime, which is then treated with a dehydrating agent to form the nitrile group of the cyanophenol. google.com
For instance, 3-chloro-4-hydroxybenzaldoxime can be dissolved in a suitable solvent like isopropyl ether. Phosgene (B1210022) is then introduced into the solution at room temperature. After a period of stirring, a standard work-up procedure involving washing and solvent removal yields 2-chloro-4-cyanophenol. google.com An example of this reaction achieved a yield of 80.0%. google.com This method is advantageous as the oxime can be formed from the corresponding hydroxybenzaldehyde, and the subsequent dehydration can sometimes be performed in the same reaction vessel without isolating the intermediate oxime. google.com
Alternative pathways to cyanophenols can include the reaction of a halogenated phenol (B47542), such as 4-bromophenol (B116583), with copper(I) cyanide, or the ammoxidation of cresols. chemicalbook.com These established methods for cyanophenol synthesis could potentially be adapted for the synthesis of the 2-chloro-4-cyano derivative.
Methods for Introducing Cyano and Chloro Substituted Aryl Moieties
The introduction of cyano and chloro groups onto an aromatic ring is a fundamental aspect of synthesizing the required precursor.
Introduction of the Cyano Group: The cyano group can be introduced onto an aryl ring through several established methods.
Dehydration of Aldoximes: As previously mentioned, the dehydration of hydroxybenzaldoximes is a direct route. Phosgene can serve as the dehydrating agent for this transformation. google.com
Substitution of Halides: Aryl halides can be converted to aryl cyanides (nitriles) via reaction with metal cyanides, often catalyzed by a transition metal. For example, 4-cyanophenol can be produced from 4-bromophenol using copper(I) cyanide. chemicalbook.com This principle can be applied to appropriately substituted chloro-bromo-phenols.
From Amides: The dehydration of primary amides is another route to nitriles. For example, 2-cyanophenol can be synthesized from salicylamide (B354443) using phosgene in 1,2-dichloroethane, achieving a high yield. chemicalbook.com
Electrophilic Aromatic Substitution: Direct chlorination of phenols or their derivatives can be achieved using various chlorinating agents. However, this method may require careful control of reaction conditions to ensure regioselectivity, especially on an activated phenol ring.
Sandmeyer Reaction: An alternative route involves the diazotization of an amino group on the aromatic ring, followed by substitution with a chloride ion, typically using a copper(I) chloride catalyst. This allows for precise placement of the chloro substituent.
From Boronic Acids: A transition-metal-free ipso-chlorination of arylboronic acids provides a mild and efficient method for producing aryl chlorides in an aqueous medium. researchgate.net
Chloroformate Formation Reactions
The conversion of the 2-chloro-4-cyanophenol precursor into the final chloroformate product is typically achieved through reaction with phosgene or a phosgene equivalent.
Phosgenation and Phosgene Equivalent Approaches
The reaction of a phenol with phosgene is the most direct method for synthesizing the corresponding phenyl chloroformate. chemicalbook.compatsnap.com The phenol is typically dissolved in an inert solvent, and phosgene gas is introduced under controlled temperature conditions. chemicalbook.com The reaction generates hydrogen chloride (HCl) as a byproduct, which is often removed or neutralized to drive the reaction to completion. google.com Catalytic amounts of N,N-dialkylated carboxamides can be used to achieve nearly quantitative conversion. google.com
Due to the high toxicity of phosgene gas, safer, easier-to-handle liquid or solid phosgene equivalents are commonly used, especially in laboratory and small-scale production settings. sigmaaldrich.comacs.org These reagents generate phosgene in situ, minimizing exposure risks.
| Reagent | Chemical Name | Physical State | Key Features |
| Phosgene | Carbonyl dichloride | Gas | Highly reactive and efficient but also highly toxic. sigmaaldrich.com |
| Diphosgene | Trichloromethyl chloroformate | Liquid | A safer liquid alternative to gaseous phosgene. sigmaaldrich.com |
| Triphosgene (B27547) | Bis(trichloromethyl) carbonate | Solid | A crystalline solid, often considered the most convenient phosgene substitute for small-scale phosgenations. sigmaaldrich.comacs.org It can be decomposed quantitatively to phosgene using a catalytic amount of chloride ions. mdma.ch |
The reaction of phenols with triphosgene or diphosgene follows a similar pathway to direct phosgenation, often requiring a catalyst to initiate the decomposition of the equivalent into active phosgene. mdma.ch
Alternative Carbonyl Halide Generation Techniques
Research into safer synthesis methods has led to alternative techniques for generating the necessary carbonyl halide functionality. One novel approach is the "photo-on-demand" synthesis of chloroformates. This method involves the UV-light-induced oxidative photodecomposition of chloroform (B151607) (CHCl₃) to generate phosgene in situ. acs.org The generated phosgene then reacts with an alcohol present in the chloroform solution to yield the corresponding chloroformate. acs.orgkobe-u.ac.jp
This technique offers a way to produce and consume small amounts of phosgene as needed within the reaction system, enhancing safety. kobe-u.ac.jp High yields have been achieved for various primary alkyl alcohols. acs.org However, initial studies reported that reactions were not observed with phenol, suggesting that the nucleophilicity of the substrate is a critical factor and that the conditions may need further adaptation for phenolic precursors. acs.org
Optimization of Reaction Conditions and Yield
To maximize the yield and purity of 2-chloro-4-cyanophenyl chloroformate, several reaction parameters must be carefully optimized. The principles of reaction optimization apply to both the synthesis of the precursor and the final chloroformylation step. beilstein-journals.org
| Parameter | Effect and Considerations |
| Temperature | Reaction rates generally increase with temperature. For phosgenation, the reaction is often started at a low temperature (e.g., 5-10 °C) to control the initial exothermic reaction and then may be warmed to drive it to completion. chemicalbook.compatsnap.com Excessively high temperatures can lead to side reactions and decomposition. |
| Reactant Stoichiometry | The molar ratio of the phenol to the phosgenating agent is critical. A slight excess of the phosgene equivalent (e.g., 1.5 to 2.5 molar equivalents of phosgene relative to the alcohol/phenol) is often used to ensure complete conversion of the starting material. google.com |
| Catalyst/Base | In phosgenation reactions, a base or catalyst is often added. Tertiary amines (e.g., N,N-dimethylaniline) can be used in stoichiometric amounts to neutralize the HCl byproduct. google.com Alternatively, catalytic amounts of substances like N,N-dialkylated carboxamides can promote the reaction by other mechanisms. google.com The choice and concentration of the catalyst can significantly affect reaction time and yield. |
| Solvent | The solvent must dissolve the reactants and be inert to the reaction conditions. Common solvents for phosgenation include chloroform, toluene (B28343), and benzene. google.comchemicalbook.comscielo.br The choice of solvent can influence reaction rates and the ease of product purification. |
| Reaction Time | The reaction must be allowed to proceed for a sufficient duration to ensure completion. Reaction progress can be monitored using techniques like TLC or GC-MS. Extending the reaction time unnecessarily can increase the likelihood of side product formation. scielo.br |
| Pressure | When using a gaseous reactant like phosgene, increasing the pressure can increase its concentration in the solution, thereby accelerating the reaction rate. |
Systematic optimization involves varying these parameters one at a time or using experimental design methodologies to identify the conditions that provide the best balance of reaction rate, conversion, and selectivity for the desired product. scielo.br
Solvent System Effects on Synthetic Efficiency
The choice of solvent is a critical parameter in the synthesis of aryl chloroformates, as it influences reactant solubility, reaction rate, and the stability of the product. The reaction is highly sensitive to moisture, necessitating the use of anhydrous aprotic solvents to prevent hydrolysis of the phosgenating agent and the chloroformate product. researchgate.net
Research into the synthesis of analogous aryl chloroformates provides insight into suitable solvent systems. The primary role of the solvent is to provide a medium for the reactants to interact effectively while remaining inert to the highly reactive species involved. Solvents can be broadly categorized based on their properties and impact on the reaction.
Key Research Findings:
Aromatic Hydrocarbons (e.g., Toluene, Xylene): These are frequently used due to their inert nature, appropriate boiling points for thermal control, and good solubility for both the phenol precursor and the phosgenating agent. justia.comgoogle.com Toluene is a common choice for reactions involving triphosgene. google.comjustia.com
Halogenated Hydrocarbons (e.g., Chloroform, Dichloromethane, Chlorobenzene): These solvents are also effective due to their inertness and ability to dissolve the reactants. chemicalbook.comepo.org Chloroform has been historically used in the synthesis of phenyl chloroformate from phenol and phosgene. chemicalbook.com
Ethers (e.g., Isopropyl Ether): While less common for the chloroformate formation step itself, ethers have been used in the synthesis of the 2-chloro-4-cyanophenol precursor, indicating their compatibility with the molecular framework under certain conditions. google.com
Solvent-Free Conditions: In some industrial processes for less substituted phenols, the reaction can be conducted in the molten phenol itself, using the chloroformate product as the solvent as the reaction progresses. justia.com However, for a solid precursor like 2-chloro-4-cyanophenol, an external solvent is necessary.
The efficiency of the synthesis is enhanced by solvents that can effectively dissolve the starting phenol without reacting with phosgene or the product. Polar aprotic solvents may accelerate the reaction but can also promote side reactions if not carefully selected. Non-polar, aprotic solvents like toluene or hexane (B92381) are generally preferred to minimize degradation and facilitate product isolation. justia.com
Table 1: Analysis of Solvent Systems in Aryl Chloroformate Synthesis
| Solvent Class | Specific Example(s) | Key Properties & Role in Synthesis | Impact on Efficiency |
|---|---|---|---|
| Aromatic Hydrocarbons | Toluene, Xylene | Inert, aprotic, good solubility for reactants, moderate boiling point for temperature control. justia.comgoogle.com | Generally high efficiency; facilitates smooth reaction and minimizes side products. |
| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Inert, aprotic, excellent solvent for a wide range of organic compounds. chemicalbook.comepo.org | High efficiency, but environmental and safety considerations are a factor. |
| Aliphatic Hydrocarbons | Hexane, Pentane | Non-polar, inert, aprotic, low boiling point. justia.comgoogle.com | Effective for maintaining an inert environment; may require pressure vessels if reaction temperature exceeds boiling point. |
| Esters | Ethyl Acetate | Aprotic, moderately polar. justia.com | Can be used, but potential for side reactions is higher compared to hydrocarbons. |
Catalytic Systems in Chloroformate Synthesis
Due to the reduced reactivity of phenols bearing electron-withdrawing substituents, a catalyst is often essential to facilitate the reaction with phosgenating agents at practical rates and temperatures. justia.com The catalyst's primary function is typically to act as a nucleophile to activate the phosgenating agent or to serve as an acid scavenger for the hydrogen chloride (HCl) byproduct, which can otherwise lead to reversible reactions or degradation.
Key Research Findings:
N,N-Dialkylated Acid Amides (e.g., Dimethylformamide - DMF): DMF is a widely recommended catalyst, particularly for reactions with phosgene. justia.comgoogle.com It is believed to react with phosgene to form a Vilsmeier-type reagent, which is a more potent acylating agent.
Tertiary Amines (e.g., N,N-Dimethylaniline, Pyridine (B92270), Triethylamine): These bases are commonly used, especially in laboratory-scale syntheses. chemicalbook.comgoogle.com They function primarily as HCl scavengers, shifting the reaction equilibrium towards the product. google.com Pyridine is particularly effective in reactions involving triphosgene, where it can nucleophilically attack the carbonyl group, facilitating the release of phosgene in situ. guidechem.comnih.gov
Organic Phosphorus Compounds (e.g., Triphenyl phosphite): Certain phosphorus compounds have been patented as highly effective catalysts for the phosgenation of phenols, allowing the reaction to proceed at elevated temperatures with high selectivity and yield. justia.com These catalysts are particularly useful in continuous or industrial-scale processes.
The selection of a catalyst depends on the phosgenating agent and the desired reaction conditions. For triphosgene, a nucleophilic catalyst like pyridine is often required for activation. guidechem.com For direct phosgenation, catalysts like DMF or triphenyl phosphite (B83602) can enhance the reaction rate significantly. justia.com
Table 2: Overview of Catalytic Systems for Chloroformate Synthesis
| Catalyst Class | Specific Example(s) | Proposed Mechanism of Action | Typical Conditions |
|---|---|---|---|
| Tertiary Amines | Pyridine, N,N-Dimethylaniline | Acts as an HCl scavenger, shifting equilibrium. chemicalbook.comgoogle.com Can also act as a nucleophilic catalyst to activate triphosgene. guidechem.comnih.gov | Low to ambient temperatures (0-25 °C), typically used in stoichiometric or slight excess amounts. google.comchemicalbook.com |
| N,N-Dialkylated Amides | Dimethylformamide (DMF) | Forms a reactive Vilsmeier-type intermediate with phosgene, enhancing electrophilicity. justia.comgoogle.com | Used in catalytic amounts (0.5-5 mol%); reaction temperatures can range from 40-180 °C. google.com |
| Organic Phosphorus Compounds | Triphenyl phosphite | Believed to activate the phenol or phosgene, facilitating the reaction at higher temperatures. justia.com | Used in catalytic amounts; reaction temperatures are typically elevated (e.g., 80-160 °C). justia.com |
Isolation and Purification Strategies for High Purity
The isolation and purification of this compound require careful handling due to the compound's reactivity, particularly its sensitivity to hydrolysis. researchgate.net The strategy must effectively remove unreacted starting materials, the catalyst, and byproducts while preserving the integrity of the chloroformate functional group.
General Isolation Procedure:
Catalyst Removal: If a basic catalyst like N,N-dimethylaniline is used, the reaction mixture is typically washed with a dilute aqueous acid (e.g., HCl) to form a water-soluble salt of the amine, which is then separated in the aqueous phase. chemicalbook.com
Aqueous Wash: The organic layer is subsequently washed with water to remove any remaining acid and other water-soluble impurities.
Drying: The organic solution containing the crude product is thoroughly dried using an anhydrous drying agent, such as anhydrous calcium chloride or magnesium sulfate, to remove all traces of water. chemicalbook.com
Solvent Evaporation: The solvent is removed under reduced pressure, typically using a rotary evaporator, taking care to avoid excessive heat which could cause product degradation. researchgate.netgoogle.com
Purification Strategies:
Vacuum Distillation: This is the most common and effective method for purifying liquid chloroformates. chemicalbook.com By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled without thermal decomposition. For a high molecular weight compound like this compound, high vacuum would be necessary.
Crystallization: If the final product is a solid, recrystallization from a suitable anhydrous solvent system (e.g., a mixture of a non-polar solvent like hexane and a slightly more polar solvent like toluene or dichloromethane) can be an effective method for achieving high purity. researchgate.net The process must be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Flash Chromatography: While less common for bulk purification due to the reactivity of the chloroformate group with silica (B1680970) gel, flash chromatography using anhydrous solvents and a deactivated stationary phase can be employed for small-scale purification, provided the compound is sufficiently stable. researchgate.net
For this compound, which is expected to be a solid or a high-boiling liquid, a likely purification strategy would involve an acidic workup, drying, and solvent removal, followed by either high-vacuum distillation or recrystallization from an appropriate anhydrous solvent. researchgate.netchemicalbook.com
Advanced Investigations into the Reactivity and Reaction Mechanisms of 2 Chloro 4 Cyanophenyl Chloroformate
Nucleophilic Substitution Reactions
2-Chloro-4-cyanophenyl chloroformate readily undergoes nucleophilic substitution reactions at the carbonyl carbon, a characteristic feature of chloroformate esters. The electron-withdrawing nature of the 2-chloro and 4-cyano substituents on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a variety of nucleophiles. This heightened reactivity allows for efficient formation of a range of important organic functional groups.
Formation of Carbamates with Amines
The reaction of this compound with primary and secondary amines is a facile and common method for the synthesis of carbamates. This transformation is of significant importance in the pharmaceutical and agrochemical industries, as the carbamate (B1207046) functional group is a key component in numerous bioactive molecules. acs.org The general reaction proceeds with the nitrogen atom of the amine acting as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the 2-chloro-4-cyanophenoxide ion, a relatively good leaving group due to the stabilizing effect of the electron-withdrawing substituents.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of base and solvent can influence the reaction rate and yield. Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270).
| Amine Type | General Reaction | Typical Conditions | Product |
| Primary Amine (R-NH₂) | R-NH₂ + Cl(CN)C₆H₃OCOCl → R-NHCOOC₆H₃(Cl)(CN) + HCl | Inert solvent (e.g., CH₂Cl₂, THF), Base (e.g., Et₃N), 0°C to rt | N-substituted carbamate |
| Secondary Amine (R₂NH) | R₂NH + Cl(CN)C₆H₃OCOCl → R₂NCOOC₆H₃(Cl)(CN) + HCl | Inert solvent (e.g., CH₂Cl₂, THF), Base (e.g., Et₃N), 0°C to rt | N,N-disubstituted carbamate |
Kinetic studies on the aminolysis of related phenyl chloroformates in aqueous solution have shown that the reaction often proceeds through a stepwise mechanism where the formation of a zwitterionic tetrahedral intermediate is the rate-determining step. nih.gov The Brønsted-type plots for these reactions, which correlate the rate constant with the basicity of the amine, typically show slopes consistent with this mechanism. nih.gov For this compound, the enhanced electrophilicity of the carbonyl carbon would be expected to accelerate the formation of this tetrahedral intermediate.
Esterification and Carbonate Formation with Alcohols and Phenols
In a similar fashion to amines, alcohols and phenols can act as nucleophiles, reacting with this compound to form carbonates. When an alcohol is used, the product is a mixed carbonate, specifically an alkyl 2-chloro-4-cyanophenyl carbonate. If a phenol (B47542) is used, a diaryl carbonate is formed. These reactions are also typically performed in the presence of a base, such as pyridine or a tertiary amine, to scavenge the HCl produced.
The preparation of these mixed carbonates can be a convenient route to more complex carbamates, especially for hindered alcohols, where direct reaction with an isocyanate might be sluggish. nih.gov The resulting alkyl aryl carbonates can then be reacted with amines in the presence of a strong base to yield the desired carbamate. nih.gov
| Nucleophile | General Reaction | Typical Conditions | Product |
| Alcohol (R-OH) | R-OH + Cl(CN)C₆H₃OCOCl → R-OCOOC₆H₃(Cl)(CN) + HCl | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), 0°C to rt | Alkyl 2-chloro-4-cyanophenyl carbonate |
| Phenol (Ar-OH) | Ar-OH + Cl(CN)C₆H₃OCOCl → Ar-OCOOC₆H₃(Cl)(CN) + HCl | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), 0°C to rt | Diaryl carbonate |
The reactivity of the alcohol or phenol nucleophile plays a crucial role in the reaction rate. Sterically hindered alcohols may react more slowly. The electronic properties of substituted phenols also influence their nucleophilicity, with electron-donating groups on the aromatic ring generally increasing the reaction rate.
Mixed Anhydride (B1165640) Synthesis with Carboxylic Acids
This compound is a valuable reagent for the activation of carboxylic acids through the formation of mixed carboxylic-carbonic anhydrides. This method is widely employed in peptide synthesis and for the preparation of esters and amides under mild conditions. highfine.comresearchgate.net The reaction involves the deprotonation of a carboxylic acid with a base, typically a tertiary amine, to form a carboxylate anion. This anion then acts as a nucleophile, attacking the chloroformate to generate the mixed anhydride.
The resulting mixed anhydride is a highly activated form of the carboxylic acid. The 2-chloro-4-cyanophenoxycarbonyl group is a good leaving group, facilitating subsequent nucleophilic attack at the carboxylic carbonyl carbon. This allows for the efficient formation of amide or ester bonds upon reaction with amines or alcohols, respectively. The use of chloroformates like the one offers an advantage in that the leaving group is not another carboxylate, which can sometimes lead to scrambling and the formation of undesired byproducts. highfine.com
| Reactant | General Reaction | Intermediate | Application |
| Carboxylic Acid (R-COOH) | R-COOH + Cl(CN)C₆H₃OCOCl + Base → R-COOCOOC₆H₃(Cl)(CN) + Base·HCl | Mixed Carboxylic-Carbonic Anhydride | Peptide synthesis, Esterification, Amidation |
The choice of base and reaction temperature is critical to prevent the disproportionation of the mixed anhydride into two symmetrical anhydrides. google.com Sterically hindered bases and low temperatures are often employed to favor the formation of the desired mixed anhydride.
Mechanistic Studies of Reaction Pathways
The nucleophilic substitution reactions of this compound, like other chloroformates, can proceed through different mechanistic pathways. The predominant mechanism is highly dependent on the nature of the nucleophile, the solvent, and the stability of potential intermediates. The electron-withdrawing substituents on the phenyl ring of this compound play a significant role in influencing these pathways.
Bimolecular Addition-Elimination Pathways (AN + DN)
For the majority of its reactions with strong to moderate nucleophiles, such as amines and alkoxides, in non-ionizing solvents, this compound is expected to follow a bimolecular addition-elimination mechanism, often denoted as AN + DN (addition of nucleophile followed by departure of the leaving group).
In this pathway, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. This step is typically the rate-determining step of the reaction. The intermediate then collapses by expelling the 2-chloro-4-cyanophenoxide leaving group to form the final product.
The presence of the electron-withdrawing chloro and cyano groups on the phenyl ring has a dual effect on this mechanism. Firstly, they increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack (the AN step). Secondly, they stabilize the negative charge on the departing phenoxide ion, making it a better leaving group and facilitating the elimination step (the DN step). Kinetic studies on related systems often show second-order kinetics, being first order in both the chloroformate and the nucleophile, which is consistent with this bimolecular pathway. researchgate.net
Unimolecular Ionization-Elimination-Addition Pathways (SN1-like)
Under certain conditions, particularly in highly ionizing and poorly nucleophilic solvents, an alternative unimolecular pathway, akin to an SN1 reaction, may become significant. researchgate.net This mechanism involves the initial, rate-determining ionization of the chloroformate to form an acylium ion intermediate and the 2-chloro-4-cyanophenoxide anion. The acylium ion is then rapidly attacked by a nucleophile present in the reaction medium.
The feasibility of this pathway is heavily dependent on the stability of the acylium ion. While aryl chloroformates are generally less prone to SN1-type reactions compared to their alkyl counterparts due to the instability of the corresponding aryl cation, the specific substituents on the aromatic ring can influence this. However, for this compound, the electron-withdrawing nature of the chloro and cyano groups would be expected to destabilize the formation of a positive charge on the adjacent carbonyl carbon, making the SN1-like pathway less favorable than the bimolecular route under most conditions.
Solvolysis studies of various chloroformates in different solvent systems are often used to probe the operation of these competing mechanisms. The Grunwald-Winstein equation is a common tool used to analyze the solvent effects on reaction rates and can help to distinguish between bimolecular and unimolecular pathways. A significant dependence of the reaction rate on the solvent's ionizing power (Y scale) would suggest a more SN1-like character.
Role of Tetrahedral Intermediates in Reaction Kinetics
The general scheme for the formation of a tetrahedral intermediate in the aminolysis of an aryl chloroformate is depicted below:
Scheme 1: Formation of a Tetrahedral Intermediate in Aminolysis

Figure 1: Nucleophilic attack of an amine on an aryl chloroformate leading to a tetrahedral intermediate.
The reaction can proceed through two main pathways: a stepwise mechanism where the tetrahedral intermediate is a distinct species, or a concerted mechanism where bond formation and bond cleavage occur simultaneously. In aqueous solutions, the aminolysis of phenyl and 4-nitrophenyl chloroformates has been shown to proceed via a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-determining step. nih.gov Given the electron-withdrawing nature of the chloro and cyano groups on the phenyl ring of this compound, a similar stepwise mechanism is anticipated in polar, protic solvents.
However, the solvent plays a critical role. In less polar, aprotic solvents like acetonitrile, the aminolysis of aryl chloroformates can shift towards a concerted mechanism. This is attributed to the destabilization of the zwitterionic tetrahedral intermediate in such solvents, leading to a faster expulsion of the amine compared to the breakdown of the intermediate to products. nih.govacs.org
Influence of Substituent Effects on Reactivity
The reactivity of this compound is significantly influenced by the electronic and steric effects of the substituents on the phenyl ring.
The chloro and cyano groups are both strongly electron-withdrawing. This has a profound effect on the reactivity of the chloroformate group. The electron-withdrawing nature of these substituents increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the rate of reaction.
Studies on the solvolysis and aminolysis of a range of substituted phenyl chloroformates have demonstrated a strong correlation between the electronic properties of the substituents and the reaction rates. rsc.orgpsu.edu These correlations are often quantified using the Hammett equation, which relates the logarithm of the rate constant to the substituent constant (σ):
log(k/k0) = ρσ
where k is the rate constant for the substituted compound, k0 is the rate constant for the unsubstituted compound, ρ is the reaction constant, and σ is the substituent constant. For the aminolysis and methanolysis of phenyl chloroformates, large positive ρ values (in the range of 0.8 to 1.6) have been observed, indicating that the reaction is highly sensitive to the electronic effects of the substituents and that electron-withdrawing groups accelerate the reaction. rsc.org
The table below illustrates the Hammett substituent constants for chloro and cyano groups, highlighting their electron-withdrawing nature.
| Substituent | Position | σp | σm |
|---|---|---|---|
| -Cl | para | 0.23 | 0.37 |
| -CN | para | 0.66 | 0.56 |
The combined effect of a chloro group in the ortho position and a cyano group in the para position in this compound is expected to render the carbonyl carbon significantly more electrophilic than in unsubstituted phenyl chloroformate, leading to a substantial rate enhancement in nucleophilic substitution reactions.
While the electronic effects of the substituents are often dominant, steric effects can also play a role in the reaction dynamics. wikipedia.org The presence of a chloro group in the ortho position to the chloroformate group in this compound can introduce steric hindrance. This steric bulk can hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing down the reaction rate. numberanalytics.com
The extent of steric hindrance depends on the size of the nucleophile. For smaller nucleophiles, the steric effect of the ortho-chloro group may be minimal. However, for bulkier nucleophiles, the steric clash can be more significant, leading to a decrease in the reaction rate compared to a para-substituted analogue without the ortho substituent. This interplay between electronic activation and steric hindrance makes the study of this compound particularly interesting. In many cases of nucleophilic substitution at a carbonyl group, the transition state is crowded, and steric hindrance can raise the activation energy of the reaction. rsc.org
Kinetic Analysis of Chemical Transformations
A thorough kinetic analysis is essential for elucidating the reaction mechanism of this compound. This involves determining the rate constants and reaction orders, as well as exploring linear free energy relationships such as Brønsted-type correlations.
The rates of aminolysis and solvolysis of this compound can be monitored using techniques such as spectrophotometry or conductometry. nih.gov For aminolysis reactions, under pseudo-first-order conditions with the amine in large excess, the observed rate constant (kobs) can be determined. The second-order rate constant (kN) for the aminolysis can then be obtained from the slope of a plot of kobs versus the concentration of the free amine. nih.gov
The reaction order with respect to each reactant provides valuable information about the rate-determining step of the reaction. For a stepwise mechanism where the formation of the tetrahedral intermediate is rate-limiting, the reaction is typically first-order in both the chloroformate and the amine.
The table below shows representative second-order rate constants for the aminolysis of phenyl and 4-nitrophenyl chloroformates with various secondary alicyclic amines in aqueous solution. This data illustrates the effect of the substituent on the phenyl ring and the basicity of the amine on the reaction rate. A similar trend would be expected for this compound, likely with even higher rate constants due to the stronger electron-withdrawing groups.
| Amine | pKa | kN (M-1s-1) for Phenyl Chloroformate | kN (M-1s-1) for 4-Nitrophenyl Chloroformate |
|---|---|---|---|
| Piperazine | 9.81 | 1.07 x 104 | 2.34 x 104 |
| Morpholine | 8.65 | 2.51 x 103 | 6.17 x 103 |
| Piperidine | 11.22 | 1.00 x 105 | 1.58 x 105 |
Brønsted-type correlations are a powerful tool for investigating the mechanism of nucleophilic substitution reactions. A plot of the logarithm of the second-order rate constant (log kN) against the pKa of the conjugate acid of the amine often yields a linear relationship:
log kN = βnuc * pKa + C
The Brønsted coefficient, βnuc, provides insight into the degree of bond formation in the transition state. For the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution, linear Brønsted-type plots with slopes (βnuc) of 0.23 and 0.26, respectively, have been reported. nih.gov These small positive values are consistent with a stepwise mechanism where the formation of the zwitterionic tetrahedral intermediate is the rate-determining step, and there is a small degree of bond formation between the nucleophile and the carbonyl carbon in the transition state. nih.gov
For the aminolysis of this compound, a similar linear Brønsted-type correlation is expected. The βnuc value would provide further evidence for the proposed reaction mechanism and allow for a more detailed understanding of the transition state structure. A slightly larger βnuc value might be anticipated, reflecting the increased reactivity of the substrate.
Solvent Effects on Reaction Kinetics
Detailed kinetic studies specifically investigating the solvolysis of this compound across a variety of solvents are not extensively documented in publicly available research. However, the influence of solvents on the reaction kinetics of aryl chloroformates is a well-established area of physical organic chemistry. The reactivity of these substrates is typically analyzed using linear free energy relationships, most notably the extended (two-term) Grunwald-Winstein equation. nih.govresearchgate.net This allows for the quantification of a solvent's effect on the reaction rate by separating the contributions of solvent nucleophilicity and solvent ionizing power. nih.gov
The extended Grunwald-Winstein equation is expressed as:
log(k/k₀) = lNₜ + mYₐ
where:
k is the rate constant for solvolysis in a specific solvent.
k₀ is the rate constant for solvolysis in the reference solvent (80% ethanol (B145695)/20% water).
l is the sensitivity of the substrate to the solvent nucleophilicity, Nₜ.
m is the sensitivity of the substrate to the solvent ionizing power, Yₐ.
For aryl chloroformates, the reaction mechanism is highly dependent on the substituents on the phenyl ring and the properties of the solvent. mdpi.com Two primary pathways are typically considered: an associative addition-elimination mechanism (Sₙ2-type) and a dissociative ionization mechanism (Sₙ1-type). nih.gov The l/m ratio is a critical diagnostic tool for elucidating the dominant mechanism. nih.gov A high l/m ratio (typically > 2.0) indicates a bimolecular mechanism where the solvent acts as a nucleophile in the rate-determining step (addition-elimination). nih.gov Conversely, a low l/m ratio suggests a unimolecular mechanism where bond breaking is more significant, and the reaction proceeds through a carbocation-like intermediate. nih.gov
Given the presence of two strong electron-withdrawing groups (a chloro group at position 2 and a cyano group at position 4), this compound is expected to make the carbonyl carbon highly electrophilic. This electronic configuration would strongly favor a bimolecular addition-elimination pathway, where nucleophilic attack by the solvent is a key step. mdpi.com
To illustrate the expected solvent effects, kinetic data for a structurally analogous compound, p-nitrophenyl chloroformate, which also features a strong electron-withdrawing group, can be examined. mdpi.com Studies on p-nitrophenyl chloroformate show a high sensitivity to solvent nucleophilicity (l ≈ 1.68) and a moderate sensitivity to solvent ionizing power (m ≈ 0.46), yielding an l/m ratio of approximately 3.65. mdpi.com This strongly supports the prevalence of the addition-elimination mechanism.
The reaction rate of this compound would be expected to increase significantly in solvents with high nucleophilicity. For instance, rates would be higher in aqueous ethanol and aqueous acetone (B3395972) mixtures compared to highly fluorinated alcohols (like TFE or HFIP) which are less nucleophilic but have high ionizing power. koreascience.krnih.gov
The following tables present representative kinetic data for p-nitrophenyl chloroformate, which serves as a model for the anticipated behavior of this compound.
Table 1: Representative First-Order Rate Constants (k) for the Solvolysis of p-Nitrophenyl Chloroformate at 25°C and Solvent Parameters
| Solvent Composition (v/v) | k x 10⁻³ s⁻¹ | Nₜ | Yₐ |
| 100% Ethanol | 0.207 | 0.37 | -2.52 |
| 90% Ethanol | 1.10 | 0.16 | -0.30 |
| 80% Ethanol | 2.50 | 0.00 | 0.00 |
| 70% Ethanol | 4.31 | -0.20 | 0.29 |
| 100% Methanol | 0.812 | 0.17 | -1.12 |
| 90% Methanol | 2.37 | 0.01 | -0.21 |
| 80% Methanol | 4.54 | -0.07 | 0.07 |
| 90% Acetone | 0.115 | -0.35 | -0.85 |
| 80% Acetone | 0.485 | -0.37 | -0.21 |
| 97% TFE-H₂O (w/w) | 2.91 | -2.53 | 2.79 |
| 70% TFE-H₂O (w/w) | 12.6 | -1.90 | 2.83 |
Data sourced from studies on p-nitrophenyl chloroformate and is presented for illustrative purposes. mdpi.com
Table 2: Grunwald-Winstein Analysis for Aryl Chloroformates
| Compound | l | m | l/m Ratio | Dominant Mechanism |
| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.65 | Addition-Elimination |
| Phenyl Chloroformate | 1.60 ± 0.05 | 0.57 ± 0.05 | 2.81 | Addition-Elimination |
| p-Methoxyphenyl Chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | 2.96 | Addition-Elimination |
Data reflects analysis of related compounds and indicates the likely mechanistic pathway for substrates with electron-withdrawing or electron-donating groups. mdpi.com
Applications of 2 Chloro 4 Cyanophenyl Chloroformate As a Versatile Chemical Synthon
Role in the Introduction of Protecting Groups
Protecting groups are crucial in multi-step organic synthesis to temporarily block a reactive functional group, allowing for selective reactions at other positions of a molecule. Chloroformates are widely used for the protection of amines by converting them into stable carbamates.
The Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (FMOC) groups are common amine protecting groups in peptide synthesis and other organic transformations. While benzyl (B1604629) chloroformate and FMOC-Cl are the direct reagents for introducing these groups, other aryl chloroformates can, in principle, form carbamates that serve a similar protective function.
The 2-chloro-4-cyanophenyl carbamate (B1207046), formed from the reaction of 2-Chloro-4-cyanophenyl chloroformate with an amine, would be expected to offer a different deprotection profile compared to traditional Cbz and FMOC groups. The electron-withdrawing nature of the chloro and cyano substituents on the phenyl ring would influence the stability of the resulting carbamate. However, specific studies detailing the use of this compound as a direct equivalent or alternative to Cbz or FMOC protecting groups, including methods for its selective cleavage, are not described in the available literature.
Derivatization Strategies for Analytical Chemistry
Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for a particular analytical method, such as gas chromatography/mass spectrometry (GC/MS). Chloroformates are effective derivatizing agents for polar compounds containing active hydrogens, such as amines, phenols, and carboxylic acids.
For GC/MS analysis, analytes must be volatile and thermally stable. Polar functional groups can decrease volatility and lead to poor chromatographic performance. Derivatization with chloroformates converts these polar groups into less polar, more volatile esters and carbamates.
The reaction of this compound with a polar analyte would introduce the 2-chloro-4-cyanophenyl moiety, thereby increasing its molecular weight and potentially altering its volatility and retention time in a GC system. The presence of chlorine would also produce a characteristic isotopic pattern in the mass spectrum, which could aid in identification. While this application is theoretically sound, specific protocols, retention data, or mass spectral data for derivatives of this compound are not available in published research.
Below is a hypothetical data table illustrating the expected change in properties upon derivatization, based on general principles.
| Analyte (Example) | Functional Group | Boiling Point (°C) | Volatility | Derivatized Product (Hypothetical) | Expected Boiling Point Change | Expected Volatility Change |
| Aniline | -NH₂ | 184 | Low | 2-Chloro-4-cyanophenyl phenylcarbamate | Increase | Increase |
| Phenol (B47542) | -OH | 182 | Moderate | 2-Chloro-4-cyanophenyl phenyl carbonate | Increase | Increase |
Note: This table is illustrative and based on general chemical principles, as specific data for this compound derivatives is not available.
The transformation of polar compounds into less polar derivatives can significantly improve their separation by chromatography. By masking polar functional groups, interactions with the stationary phase can be minimized, leading to sharper peaks and better resolution.
Derivatization with this compound would effectively cap polar -NH₂ and -OH groups, reducing their polarity and improving chromatographic behavior. This is a general strategy employed with various chloroformates. However, specific studies or comparative data demonstrating the efficacy of this compound for this purpose are not documented.
Intermediate in Complex Molecule Synthesis
Chloroformates are valuable intermediates in the synthesis of more complex molecules due to their reactivity towards nucleophiles.
One of the primary applications of chloroformates is in the synthesis of substituted ureas. The reaction of a chloroformate with a primary or secondary amine first yields a carbamate intermediate. This carbamate can then react with another amine to form a urea (B33335).
The reaction of this compound with an amine (R¹R²NH) would produce a 2-chloro-4-cyanophenyl carbamate. This activated carbamate could then be treated with a second amine (R³R⁴NH) to yield a substituted urea, with the 2-chloro-4-cyanophenol acting as a leaving group. This two-step, one-pot synthesis is a common method for preparing unsymmetrical ureas.
Reaction Scheme:
Carbamate Formation: R¹R²NH + ClCO₂(C₆H₃(Cl)(CN)) → R¹R²NCO₂(C₆H₃(Cl)(CN)) + HCl
Urea Formation: R¹R²NCO₂(C₆H₃(Cl)(CN)) + R³R⁴NH → R¹R²NC(O)NR³R⁴ + HOC₆H₃(Cl)(CN)
While this is a well-established synthetic route for ureas using various chloroformates, specific examples and detailed research findings on the utilization of this compound for the construction of substituted urea derivatives are not present in the reviewed literature.
Despite a comprehensive search of available scientific literature and chemical databases, there is insufficient information to generate a detailed article on "this compound" that adheres to the specified outline. The search did not yield specific research findings, data tables, or in-depth discussions regarding its application as a precursor to biologically relevant heterocyclic scaffolds like pyrazoles and thiazolidinones, its utility in multi-component reaction architectures, or its contributions to material science and agrochemical research.
The provided outline requires a level of detail and specific examples of the compound's applications that are not supported by the currently accessible information. While general information on related chemical structures and reaction types exists, a scientifically accurate and thorough article focusing solely on "this compound" in the requested contexts cannot be constructed.
Therefore, it is not possible to generate the article as instructed due to the lack of specific and verifiable data on the designated applications of this particular chemical compound.
Table of Compounds Mentioned
Advanced Analytical and Computational Methodologies in the Study of 2 Chloro 4 Cyanophenyl Chloroformate
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for the structural and functional group analysis of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive characterization of 2-Chloro-4-cyanophenyl chloroformate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and their spatial relationships. For this compound, ¹H NMR and ¹³C NMR would be the primary methods used.
¹H NMR Spectroscopy: This technique would identify the number of distinct proton environments in the molecule and their neighboring protons. The aromatic protons on the phenyl ring would exhibit characteristic chemical shifts and coupling patterns (doublets or doublet of doublets) based on their positions relative to the chloro and cyano substituents.
¹³C NMR Spectroscopy: This method would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon in the chloroformate group, the carbon of the cyano group, and the aromatic carbons would be identified, providing a complete carbon skeleton of the molecule.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), could further confirm the connectivity between protons and carbons, leaving no ambiguity in the structural assignment.
Expected ¹H and ¹³C NMR Data for this compound (Hypothetical):
| Atom Type | Technique | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | ¹H NMR | 7.5 - 8.5 | d, dd |
| Aromatic Carbons | ¹³C NMR | 110 - 150 | s, d |
| Cyano Carbon | ¹³C NMR | 115 - 125 | s |
| Carbonyl Carbon | ¹³C NMR | 145 - 160 | s |
Note: This table is hypothetical and illustrates the type of data that would be obtained. Actual values may vary.
Infrared (IR) and Mass Spectrometry for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key absorption bands would be expected for the C=O bond in the chloroformate group, the C≡N bond of the cyano group, and the C-Cl bonds.
Expected IR Absorption Bands for this compound (Hypothetical):
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Chloroformate) | 1750 - 1790 |
| C≡N (Nitrile) | 2220 - 2260 |
| C-Cl (Aryl Chloride) | 1000 - 1100 |
| C-Cl (Chloroformate) | 600 - 800 |
| Aromatic C=C | 1450 - 1600 |
Note: This table is hypothetical and illustrates the type of data that would be obtained. Actual values may vary.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, the molecular ion peak would be observed, and fragmentation would likely involve the loss of the chloroformate group or the chlorine atom.
Quantum Chemical and Computational Chemistry Studies
Computational chemistry provides theoretical insights into the electronic structure, reactivity, and dynamics of molecules, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to determine optimized molecular geometry, electron distribution, and orbital energies (HOMO and LUMO). These calculations would provide insights into the molecule's reactivity, with the electron-withdrawing nature of the cyano and chloroformate groups influencing the electronic properties of the phenyl ring.
Molecular Dynamics Simulations for Mechanistic Insights
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While direct MD simulations on the isolated molecule might be of limited scope, they would be invaluable for studying its interactions with other molecules, such as solvents or reactants. For instance, MD simulations could be used to model the reaction mechanism of this compound with a nucleophile, providing a dynamic picture of the bond-forming and bond-breaking processes.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry can be a predictive tool for exploring the potential reactivity and selectivity of a compound in new chemical reactions. By calculating reaction pathways and activation energies for various potential transformations of this compound, researchers could identify promising new synthetic applications. For example, the regioselectivity of nucleophilic aromatic substitution on the phenyl ring could be predicted by analyzing the calculated partial charges and Fukui functions of the aromatic carbons.
Future Research Trajectories and Emerging Paradigms for 2 Chloro 4 Cyanophenyl Chloroformate Chemistry
Development of Sustainable Synthetic Routes
The traditional synthesis of chloroformates often involves hazardous reagents such as phosgene (B1210022). researchgate.netresearchgate.netacs.org Future research into the synthesis of 2-Chloro-4-cyanophenyl chloroformate will likely prioritize the development of more sustainable and safer alternatives.
One promising avenue is the adoption of photo-on-demand synthesis . This method utilizes chloroform (B151607) as both a solvent and a reagent, which upon irradiation with UV light in the presence of oxygen, generates phosgene in situ. kobe-u.ac.jpacs.orgkobe-u.ac.jpnih.gov This approach mitigates the risks associated with the storage and handling of highly toxic phosgene gas. The in situ generated phosgene can then react with 2-chloro-4-cyanophenol to yield the desired chloroformate. This process is not only safer but also aligns with the principles of green chemistry by reducing the need for hazardous reagents and potentially minimizing waste. kobe-u.ac.jp
Another key area for sustainable synthesis is the exploration of phosgene substitutes . Triphosgene (B27547), a solid and therefore safer alternative to gaseous phosgene, has been successfully employed for the synthesis of various aryl chloroformates. researchgate.netacs.orggoogle.comjustia.com The application of triphosgene to the synthesis of this compound could offer a more practical and industrially scalable method. Research in this area would focus on optimizing reaction conditions, such as solvent, base, and temperature, to maximize yield and purity.
The development of synthetic routes using carbon dioxide as a C1 building block represents a significant leap towards sustainability. acs.org While challenging, the direct conversion of 2-chloro-4-cyanophenol and carbon dioxide into the corresponding chloroformate would be a highly atom-economical and environmentally benign process. This would likely require the development of novel catalyst systems capable of activating both the phenol (B47542) and the relatively inert carbon dioxide molecule.
| Sustainable Synthesis Approach | Key Principles | Potential Advantages for this compound Synthesis | Illustrative Precursors |
| Photo-on-demand Synthesis | In situ generation of phosgene from chloroform and oxygen using UV light. kobe-u.ac.jpacs.orgkobe-u.ac.jpnih.gov | Enhanced safety by avoiding storage and transport of phosgene; potential for integration into flow systems. | 2-Chloro-4-cyanophenol, Chloroform, Oxygen |
| Phosgene Substitutes | Utilization of safer, solid phosgene equivalents like triphosgene. researchgate.netacs.orggoogle.comjustia.com | Improved handling and safety in laboratory and industrial settings; established methodology for other aryl chloroformates. | 2-Chloro-4-cyanophenol, Triphosgene |
| Carbon Dioxide as a C1 Source | Direct carboxylation of the phenol using CO2. acs.org | Utilization of a renewable and non-toxic feedstock; highly atom-economical and environmentally friendly. | 2-Chloro-4-cyanophenol, Carbon Dioxide |
Exploration of Novel Catalytic Approaches for Transformation
The reactivity of this compound is ripe for exploration through novel catalytic methodologies. The chloro and cyano functionalities, along with the chloroformate group, offer multiple sites for catalytic transformation.
Future research could focus on the palladium-catalyzed cross-coupling reactions of the aryl chloride moiety. nih.gov While the chloroformate group may be sensitive to certain reaction conditions, the development of mild and selective catalysts could enable the introduction of a wide range of substituents at the 2-position. This would open up avenues for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science.
Organocatalysis presents another exciting frontier. Chiral organocatalysts could be employed to achieve atroposelective transformations, particularly if the substitution pattern around the phenyl ring leads to hindered rotation. beilstein-journals.org For instance, catalytic asymmetric synthesis could be explored to create axially chiral biaryl structures.
Furthermore, the development of catalysts for the selective transformation of the chloroformate group itself is a valuable research direction. For example, catalysts that can mediate the reaction of the chloroformate with non-traditional nucleophiles under mild conditions would expand its synthetic utility.
| Catalytic Approach | Target Functionality | Potential Transformation | Exemplary Catalyst Class |
| Palladium-Catalyzed Cross-Coupling | Aryl Chloride | Introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov | Palladium complexes with phosphine (B1218219) or N-heterocyclic carbene ligands. |
| Organocatalysis | Aromatic Ring System | Atroposelective synthesis of axially chiral derivatives. beilstein-journals.org | Chiral phosphoric acids, N-heterocyclic carbenes. |
| Selective Functionalization | Chloroformate Group | Formation of novel carbamates, carbonates, or other derivatives under mild conditions. | Lewis acids, nucleophilic catalysts. |
Expansion of Synthetic Utility in Unconventional Media
The use of unconventional reaction media can offer significant advantages in terms of reaction rates, selectivity, and environmental impact. For the chemistry of this compound, exploring solvents beyond traditional organic solvents is a promising area of research.
Ionic liquids (ILs) , with their negligible vapor pressure and tunable properties, could serve as effective media for reactions involving this chloroformate. The unique solvation properties of ILs may enhance the reactivity of nucleophiles in substitution reactions at the chloroformate group or influence the regioselectivity of catalytic transformations on the aromatic ring.
Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention. nih.gov These mixtures of hydrogen bond donors and acceptors are often biodegradable and can be prepared from inexpensive and readily available components. Investigating the synthesis and subsequent reactions of this compound in DESs could lead to more sustainable and efficient processes.
The use of water as a solvent, where feasible, represents the ultimate green chemistry approach. While chloroformates are generally reactive towards water, the development of micellar catalysis or phase-transfer catalysis could enable certain transformations to be carried out in aqueous media, significantly reducing the environmental footprint of the synthetic process.
| Unconventional Medium | Key Properties | Potential Benefits for this compound Chemistry |
| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable polarity. | Enhanced reaction rates, improved product isolation, potential for catalyst recycling. |
| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, simple preparation. nih.gov | Green and sustainable reaction conditions, unique reactivity and selectivity. |
| Aqueous Media | Non-toxic, non-flammable, readily available. | Environmentally benign, potential for novel reactivity using micellar or phase-transfer catalysis. |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The integration of synthetic routes for this compound and its derivatives into continuous flow and automated systems represents a paradigm shift from traditional batch processing. google.comnih.govnih.gov
Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for seamless scale-up. google.com The synthesis of this compound, particularly via in situ phosgenation, is well-suited for a flow process. acs.org A continuous flow reactor could be designed where streams of 2-chloro-4-cyanophenol and a phosgene precursor are mixed and reacted under precisely controlled conditions, leading to a safer and more efficient production method.
Automated synthesis platforms can be coupled with flow reactors to enable high-throughput synthesis and screening of derivatives of this compound. nih.govresearchgate.netinnovationnewsnetwork.comnih.gov By systematically varying reaction parameters or introducing a diverse range of nucleophiles in an automated fashion, large libraries of compounds can be rapidly synthesized and evaluated for their biological or material properties. This approach can significantly accelerate the discovery of new lead compounds in drug discovery or novel materials with desired functionalities.
| Technology | Core Principles | Projected Impact on this compound Research |
| Flow Chemistry | Continuous processing in microreactors or tubular reactors. google.comnih.govnih.gov | Improved safety and control over reactions, facile scalability, potential for integrating synthesis and purification. |
| High-Throughput Synthesis | Automated parallel synthesis and screening of compound libraries. nih.govresearchgate.netinnovationnewsnetwork.comnih.gov | Rapid generation of diverse derivatives for structure-activity relationship studies, acceleration of discovery pipelines. |
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-4-cyanophenyl chloroformate?
The synthesis typically involves reacting 2-chloro-4-cyanophenol with phosgene or its derivatives (e.g., triphosgene) in an inert solvent like dichloromethane or tetrahydrofuran (THF). The reaction is conducted under controlled temperature (0–25°C) with a base such as pyridine to neutralize HCl byproducts. Purity is enhanced via vacuum distillation or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm the ester linkage and substituent positions.
- FT-IR to identify the carbonyl (C=O) stretch (~1750 cm⁻¹) and nitrile (C≡N) absorption (~2200 cm⁻¹).
- GC-MS or HPLC-MS to assess purity and detect volatile byproducts.
- Elemental analysis for empirical formula validation .
Q. What safety protocols are critical when handling this compound?
- Use fume hoods and personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats.
- Avoid inhalation or skin contact due to lachrymatory and corrosive properties.
- In case of exposure, immediately rinse with water and seek medical attention. Store at 2–8°C in airtight containers away from moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Employ Design of Experiments (DoE) to evaluate variables such as solvent polarity (e.g., THF vs. dichloromethane), stoichiometry, and reaction time. For example, lower temperatures (0–5°C) reduce side reactions like hydrolysis, while anhydrous conditions prevent phenol regeneration. Analytical monitoring (e.g., TLC or in-situ IR) helps identify optimal termination points .
Q. How should researchers address discrepancies in reported reaction yields under varying solvent systems?
Contradictions often arise from solvent nucleophilicity or trace moisture. For instance, polar aprotic solvents (e.g., THF) may stabilize intermediates but accelerate hydrolysis if contaminated. Systematic solvent screening paired with Karl Fischer titration to quantify water content can resolve such issues .
Q. What strategies validate the compound’s purity and stability under different storage conditions?
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.
- Forced degradation : Expose to heat, light, or acidic/alkaline conditions to identify degradation products (e.g., 2-chloro-4-cyanophenol).
- Impurity profiling : Use GC-MS or LC-HRMS to detect trace byproducts like diphenyl carbonate .
Q. How can the reactivity of this compound with diverse nucleophiles be systematically studied?
Design a reactivity matrix using nucleophiles (amines, alcohols, thiols) under standardized conditions (e.g., 25°C, 1:1 molar ratio in THF). Monitor reaction progress via ¹H NMR or in-situ FT-IR. Compare activation energies using DFT calculations to rationalize selectivity trends (e.g., preferential acylation of primary amines over alcohols) .
Q. How are derivatization techniques adapted to analyze degradation products or byproducts?
Derivatize hydrolyzed phenols or amines with ethyl chloroformate (ECF) for GC-MS analysis. For example, react degradation byproducts with ECF in pyridine to form volatile carbamates, enabling quantification at ppm levels. Validate methods using spiked recovery experiments and internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
